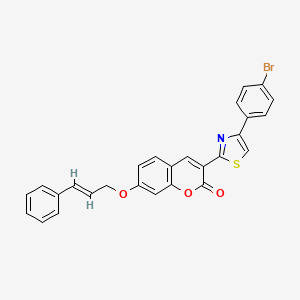
bis(3-methoxyphenyl) 9-(phenylhydrazono)-9H-fluorene-2,7-disulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(3-methoxyphenyl) 9-(phenylhydrazono)-9H-fluorene-2,7-disulfonate: is an organic compound that belongs to the class of fluorene derivatives. This compound is characterized by the presence of two 3-methoxyphenyl groups, a phenylhydrazono group, and two sulfonate groups attached to the fluorene core. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(3-methoxyphenyl) 9-(phenylhydrazono)-9H-fluorene-2,7-disulfonate typically involves multiple steps, starting with the preparation of the fluorene core. The fluorene core can be synthesized through a Friedel-Crafts alkylation reaction, followed by sulfonation to introduce the sulfonate groups. The phenylhydrazono group can be introduced through a condensation reaction with phenylhydrazine. Finally, the 3-methoxyphenyl groups are attached through a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Friedel-Crafts alkylation and sulfonation steps, as well as the use of high-throughput screening for the optimization of reaction conditions in the Suzuki-Miyaura coupling reaction .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: The phenylhydrazono group can be reduced to form the corresponding hydrazine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various functionalized derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and catalysis.
Biology:
- Investigated for its potential as a fluorescent probe in biological imaging.
- Studied for its interactions with biomolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential as an anticancer agent due to its ability to interact with DNA.
- Investigated for its anti-inflammatory and antioxidant properties.
Industry:
- Used in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
- Employed in the synthesis of dyes and pigments for various applications .
作用机制
The mechanism of action of bis(3-methoxyphenyl) 9-(phenylhydrazono)-9H-fluorene-2,7-disulfonate involves its ability to interact with various molecular targets. The phenylhydrazono group can form hydrogen bonds with biomolecules, while the sulfonate groups enhance the compound’s solubility in aqueous environments. The methoxy groups can participate in electron-donating interactions, influencing the compound’s reactivity and stability. These interactions can modulate various biological pathways, including those involved in inflammation and oxidative stress .
相似化合物的比较
Bis(3-methoxyphenyl)methane: Similar in structure but lacks the fluorene core and sulfonate groups.
9-(Phenylhydrazono)-9H-fluorene: Similar in structure but lacks the methoxyphenyl groups and sulfonate groups.
Bis(3-methoxyphenyl)fluorene: Similar in structure but lacks the phenylhydrazono group and sulfonate groups.
Uniqueness: Bis(3-methoxyphenyl) 9-(phenylhydrazono)-9H-fluorene-2,7-disulfonate is unique due to the combination of its structural features, including the fluorene core, phenylhydrazono group, methoxyphenyl groups, and sulfonate groups. This unique combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry .
属性
分子式 |
C33H26N2O8S2 |
|---|---|
分子量 |
642.7 g/mol |
IUPAC 名称 |
bis(3-methoxyphenyl) 9-(phenylhydrazinylidene)fluorene-2,7-disulfonate |
InChI |
InChI=1S/C33H26N2O8S2/c1-40-23-10-6-12-25(18-23)42-44(36,37)27-14-16-29-30-17-15-28(45(38,39)43-26-13-7-11-24(19-26)41-2)21-32(30)33(31(29)20-27)35-34-22-8-4-3-5-9-22/h3-21,34H,1-2H3 |
InChI 键 |
FIYQXBYEBWTYPU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC=C1)OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NNC5=CC=CC=C5)C=C(C=C4)S(=O)(=O)OC6=CC=CC(=C6)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B11981882.png)


![(5E)-5-[3-methoxy-4-(pentyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11981896.png)




![2-chloro-N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11981924.png)

![N'-[(E)-(5-nitro-2-thienyl)methylidene]-2-(3-toluidino)acetohydrazide](/img/structure/B11981944.png)

![9-Chloro-2-(naphthalen-2-yl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11981965.png)

